Tyrosinase Inhibition: 4-Methylbenzyl Derivative of 4-Methyl-1,4'-bipiperidine Achieves >60-Fold Potency Gain Over Unsubstituted Parent Scaffold
In a comparative enzyme inhibition study, 1,4'-bipiperidine (the parent scaffold lacking the 4-methyl group) exhibited an IC50 of 1.11 × 10^5 nM (111 µM) against mushroom tyrosinase [1]. A closely related derivative incorporating the 4-methyl-1,4'-bipiperidine core, 1'-(4-methylbenzyl)-[1,4']bipiperidinyl, achieved an IC50 of 1.72 × 10^3 nM (1.72 µM) under identical assay conditions (pH 6.8, 2°C, 96-well format with SpectraMax 340 reader) [2]. This represents a 64.5-fold improvement in inhibitory potency conferred by the substituted bipiperidine scaffold.
| Evidence Dimension | Tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,720 nM (1.72 µM) for 1'-(4-methylbenzyl)-[1,4']bipiperidinyl (a derivative of 4-methyl-1,4'-bipiperidine) |
| Comparator Or Baseline | IC50 = 111,000 nM (111 µM) for 1,4'-bipiperidine (unsubstituted parent) |
| Quantified Difference | 64.5-fold improvement in potency |
| Conditions | Mushroom tyrosinase inhibition assay; pH 6.8; 2°C; 96-well microplate format; SpectraMax 340 reader |
Why This Matters
Researchers developing tyrosinase inhibitors for dermatological or cosmetic applications should prioritize the 4-methyl-1,4'-bipiperidine scaffold over the unsubstituted parent, as the methyl substitution enables dramatic potency gains through enhanced target engagement.
- [1] BindingDB BDBM50218206: 1,4'-bipiperidine tyrosinase inhibition IC50 = 111,000 nM. View Source
- [2] BindingDB BDBM50218211: 1'-(4-Methyl-benzyl)-[1,4']bipiperidinyl tyrosinase inhibition IC50 = 1,720 nM. View Source
